Cas no 1224637-05-1 (2-(Aminomethyl)-1-ethylpyrrolidine-d5)

2-(Aminomethyl)-1-ethylpyrrolidine-d5 Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinemethanamine, 1-(ethyl-1,1,2,2,2-d5)-
- 2-(Aminomethyl)-1-ethylpyrrolidine-d5
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- Inchi: 1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
- InChI Key: UNRBEYYLYRXYCG-UHFFFAOYSA-N
- SMILES: C(C1CCCN1C([H])([H])C([H])([H])[H])N
2-(Aminomethyl)-1-ethylpyrrolidine-d5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A616166-5mg |
2-(Aminomethyl)-1-ethylpyrrolidine-d5 |
1224637-05-1 | 5mg |
$ 500.00 | 2023-04-19 | ||
TRC | A616166-10mg |
2-(Aminomethyl)-1-ethylpyrrolidine-d5 |
1224637-05-1 | 10mg |
$ 959.00 | 2023-04-19 | ||
TRC | A616166-2.5mg |
2-(Aminomethyl)-1-ethylpyrrolidine-d5 |
1224637-05-1 | 2.5mg |
$ 500.00 | 2023-04-19 | ||
TRC | A616166-25mg |
2-(Aminomethyl)-1-ethylpyrrolidine-d5 |
1224637-05-1 | 25mg |
$ 1200.00 | 2023-09-08 |
2-(Aminomethyl)-1-ethylpyrrolidine-d5 Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 2-(Aminomethyl)-1-ethylpyrrolidine-d5
2-(Aminomethyl)-1-ethylpyrrolidine-d5: An Overview of a Promising Compound in Chemical and Pharmaceutical Research
2-(Aminomethyl)-1-ethylpyrrolidine-d5 (CAS No. 1224637-05-1) is a deuterated derivative of 2-(aminomethyl)-1-ethylpyrrolidine, a compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This deuterated form, characterized by the substitution of hydrogen atoms with deuterium, offers unique advantages in terms of stability and metabolic behavior, making it a valuable tool for various applications.
The structure of 2-(Aminomethyl)-1-ethylpyrrolidine-d5 consists of a pyrrolidine ring with an ethyl group and an aminomethyl group attached to it. The deuterium atoms are strategically placed to enhance the compound's properties, particularly in terms of its resistance to metabolic degradation. This feature is crucial in pharmaceutical research, where the stability and longevity of compounds can significantly impact their efficacy and safety profiles.
Recent studies have highlighted the potential of 2-(Aminomethyl)-1-ethylpyrrolidine-d5 in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits promising activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used to treat conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.
In addition to its potential therapeutic applications, 2-(Aminomethyl)-1-ethylpyrrolidine-d5 is also used as a reference standard in analytical chemistry. Its deuterated nature makes it an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, where it helps to improve the accuracy and reliability of quantitative measurements. This is particularly important in the development and quality control of pharmaceutical products, where precise analytical methods are essential.
The synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine-d5 involves several well-established chemical reactions, including the deuteration of specific hydrogen atoms. The process typically starts with the preparation of 2-(aminomethyl)-1-ethylpyrrolidine, followed by selective deuteration using deuterium gas or deuterated solvents. The resulting compound is then purified using techniques such as column chromatography or distillation to ensure high purity and consistency.
In terms of safety and handling, 2-(Aminomethyl)-1-ethylpyrrolidine-d5 should be managed with care, following standard laboratory protocols for handling organic compounds. While it is not classified as a hazardous material, proper storage conditions and personal protective equipment (PPE) are recommended to ensure safe handling and storage.
The market demand for 2-(Aminomethyl)-1-ethylpyrrolidine-d5 is on the rise due to its diverse applications in research and development. Pharmaceutical companies and academic institutions are increasingly incorporating this compound into their studies, driven by its unique properties and potential benefits. As a result, suppliers of specialty chemicals are focusing on meeting this growing demand by offering high-quality products with consistent specifications.
In conclusion, 2-(Aminomethyl)-1-ethylpyrrolidine-d5 (CAS No. 1224637-05-1) represents a significant advancement in the field of chemical and pharmaceutical research. Its deuterated structure provides enhanced stability and metabolic resistance, making it a valuable tool for both therapeutic applications and analytical methods. As research continues to uncover new possibilities for this compound, its importance in the scientific community is likely to grow further.
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